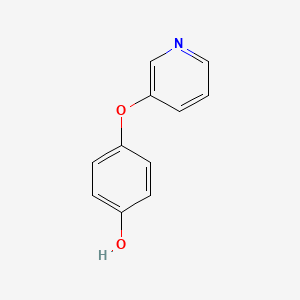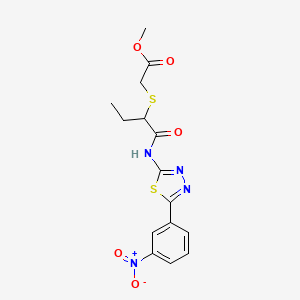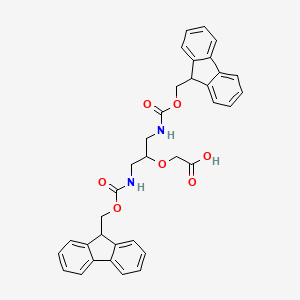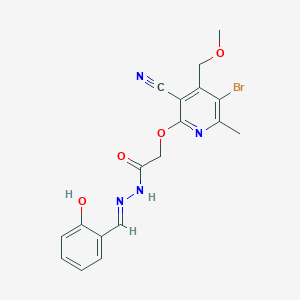![molecular formula C19H20N4O2 B2968334 methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate CAS No. 53828-09-4](/img/structure/B2968334.png)
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate, also known as MBC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MBC belongs to the class of carbamate compounds, which have been shown to possess a range of biological activities, including antitumor, antiviral, and antifungal properties. In
科学研究应用
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against viruses such as HIV-1 and hepatitis C virus. In addition, this compound has been studied for its potential use as an antifungal agent.
作用机制
The exact mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit viral entry into host cells. This compound may also interfere with viral replication and assembly. The mechanism of antifungal activity of this compound is not well understood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit viral entry into host cells, viral replication, and assembly. However, the exact biochemical and physiological effects of this compound on fungal cells are not well understood.
实验室实验的优点和局限性
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in the field of cancer and antiviral drug discovery. However, this compound also has several limitations. It is highly toxic and must be handled with care. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.
未来方向
There are several future directions for research on methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate. One area of research is to further elucidate the mechanism of action of this compound, particularly its antifungal activity. Another area of research is to investigate the potential use of this compound in combination with other drugs for cancer and antiviral therapy. Additionally, research could focus on developing less toxic analogs of this compound with improved efficacy and safety profiles. Finally, research could also explore the potential use of this compound in other therapeutic areas, such as neurodegenerative diseases.
合成方法
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate can be synthesized by reacting N,N'-dibenzyl-1,2-diaminoethane with methyl cyanoformate in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
属性
IUPAC Name |
methyl N-[2,2-bis(benzylamino)-1-cyanoethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-19(24)23-17(12-20)18(21-13-15-8-4-2-5-9-15)22-14-16-10-6-3-7-11-16/h2-11,21-22H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEATBNBHHZTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)




